molecular formula C23H43NO5 B14745063 2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate CAS No. 6288-30-8

2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate

Cat. No.: B14745063
CAS No.: 6288-30-8
M. Wt: 413.6 g/mol
InChI Key: GIBWHSWUGMFLGQ-UHFFFAOYSA-N
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Description

2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate is an ester compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate typically involves esterification reactions. One common method is the reaction between nonanoic acid and 2-(2-hydroxypropanoylamino)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Nonanoic acid and other carboxylic acids.

    Reduction: Alcohols such as 2-(2-hydroxypropanoylamino)ethyl alcohol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes and receptors in biological systems. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl nonanoate
  • Methyl nonanoate
  • Propyl nonanoate

Uniqueness

2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate is unique due to its specific ester linkage and the presence of both nonanoic acid and 2-(2-hydroxypropanoylamino)ethanol moieties. This structure imparts distinct chemical and physical properties, making it valuable in specialized applications.

Properties

CAS No.

6288-30-8

Molecular Formula

C23H43NO5

Molecular Weight

413.6 g/mol

IUPAC Name

2-(2-nonanoyloxypropanoylamino)ethyl nonanoate

InChI

InChI=1S/C23H43NO5/c1-4-6-8-10-12-14-16-21(25)28-19-18-24-23(27)20(3)29-22(26)17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3,(H,24,27)

InChI Key

GIBWHSWUGMFLGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCCNC(=O)C(C)OC(=O)CCCCCCCC

Origin of Product

United States

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